2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid
Overview
Description
This compound is a complex organic molecule with a structure that includes a benzoic acid group, a phenyl group, and an imidazole group . The imidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the phenyl groups, and the attachment of the benzoic acid group . The exact synthesis pathway would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms . This ring is attached to a phenyl group, which is in turn attached to a benzoic acid group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the imidazole ring, the phenyl groups, and the benzoic acid group . For example, the imidazole ring could participate in various reactions such as nucleophilic substitution, oxidation, and free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure .Scientific Research Applications
Chemosensors for Ion Detection
A study by Emandi, Flanagan, and Senge (2018) explores the use of imidazole derivatives, closely related to the compound , as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds show exclusive sensing towards CN- ions and can be used for detecting Hg2+ ions through metal-assisted elimination (Emandi, Flanagan, & Senge, 2018).
Antimicrobial Applications
El-Meguid (2014) discusses benzoimidazole moiety, structurally similar to the compound of interest, and its role in biological fields including antimicrobial activities. This study constructs new compounds incorporating benzoimidazole moiety and evaluates their effectiveness against various bacteria and fungi (El-Meguid, 2014).
Thromboxane Synthase Inhibition
Research by Manley et al. (1987) on analogues of imidazole-based compounds, including those similar to the requested compound, demonstrates their potential as thromboxane synthase inhibitors. This study highlights their role in inhibiting thromboxane B2 generation and their pharmacological properties (Manley et al., 1987).
Corrosion Inhibition
Ammal, Prajila, and Joseph (2018) explored the use of benzimidazole derivatives, structurally related to the specified compound, as corrosion inhibitors for mild steel in sulfuric acid. These compounds demonstrated protective layer formation and mixed-type inhibition behavior (Ammal, Prajila, & Joseph, 2018).
Gas Chromatographic Methods
Anisuzzaman et al. (2000) utilized derivatives of imidazole compounds for developing efficient gas chromatographic methods. This application is important for trace level analysis of certain herbicides in various matrices (Anisuzzaman et al., 2000).
Safety And Hazards
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, its reactivity under different conditions, and its interactions with other substances .
properties
IUPAC Name |
2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(28)22-8-4-3-7-21(22)19-12-9-17(10-13-19)11-14-23-25-16-20(26-23)15-18-5-1-2-6-18/h3-4,7-10,12-13,16,18H,1-2,5-6,11,14-15H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIXTHWZWFYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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